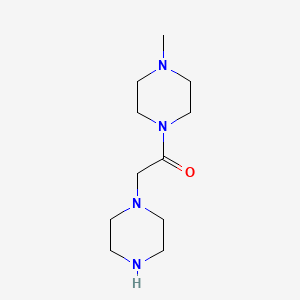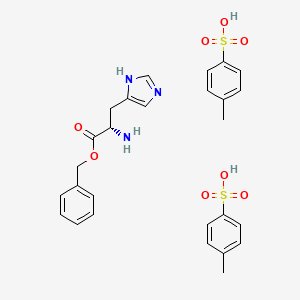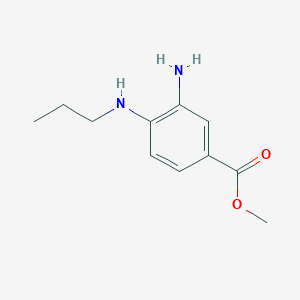
Taraxasterone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taraxasterone is a natural pentacyclic triterpenoid compound found in various plants, particularly in the dandelion species. It is known for its diverse biological activities and potential therapeutic applications. The compound is derived from the mevalonate pathway and is a significant component of the latex produced by dandelions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of taraxasterone begins with the precursor squalene. Squalene undergoes cyclization with molecular oxygen, flavin adenine dinucleotide (FAD), and nicotinamide adenine dinucleotide phosphate (NADPH) via the enzyme squalene epoxidase to yield (2S)-2,3-oxidosqualene. This intermediate is then folded in the chair conformation within the enzyme, leading to a cascade of cyclizations that form the dammarenyl cation. Subsequent alkyl shifts and cyclizations result in the formation of the baccharenyl cation, lupanyl cation, and finally the taraxasteryl cation. The final step involves an E2 reaction where deprotonation yields this compound .
Industrial Production Methods
Industrial production of this compound typically involves extraction from plant sources, particularly dandelions. The latex of dandelions is rich in pentacyclic triterpenoids, including this compound. The extraction process involves solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to isolate the compound .
Chemical Reactions Analysis
Types of Reactions
Taraxasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) and chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones and alcohols, while reduction can produce various hydrocarbon derivatives .
Scientific Research Applications
Taraxasterone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Mechanism of Action
The mechanism of action of taraxasterone involves modulation of various molecular pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This inhibition is mediated through the suppression of nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Taraxasterol: Another pentacyclic triterpenoid found in dandelions with similar biological activities.
β-Amyrin: A triterpenoid with anti-inflammatory and analgesic properties.
Lup-19(21)-en-3-ol: A pentacyclic triterpenoid with potential therapeutic applications.
Uniqueness
Taraxasterone is unique due to its specific molecular structure and the pathways it modulates. Its ability to inhibit multiple pro-inflammatory cytokines makes it a promising candidate for developing anti-inflammatory therapies .
Properties
CAS No. |
6786-16-9 |
|---|---|
Molecular Formula |
C30H48O |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-2,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picen-3-one |
InChI |
InChI=1S/C30H48O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20-,21-,22+,23-,25-,27-,28+,29-,30-/m1/s1 |
InChI Key |
ZYOCVAPRXVCQQR-NGVMWHTRSA-N |
SMILES |
CC1C2C3CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)C |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)C |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)C |
melting_point |
182-183°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


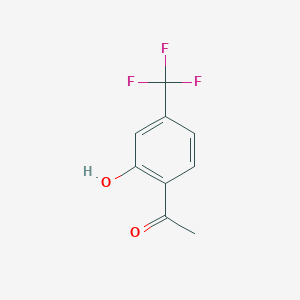
![(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B1602084.png)

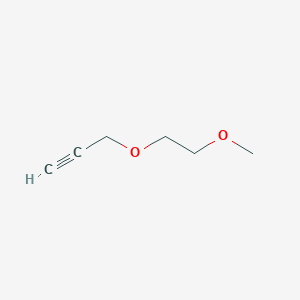
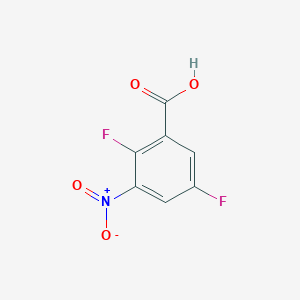
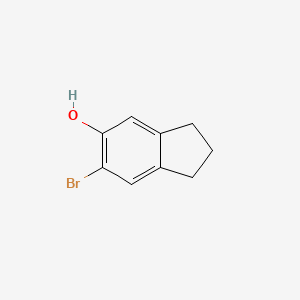



![N-[4-(2,5-Dioxo-1,3-oxazolidin-4-YL)butyl]-2,2,2-trifluoroacetamide](/img/structure/B1602094.png)
